Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenyl group and the piperazine ring. Common reagents used in these reactions include ethyl chloroformate, piperazine, and 4-ethoxyaniline. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
Cytarabine: Used in the treatment of certain leukemias, it interferes with DNA synthesis.
Gemcitabine: Another anticancer agent that inhibits DNA synthesis and repair.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H26N6O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 4-[4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N6O4/c1-3-29-15-7-5-14(6-8-15)23-18(27)16-13-22-19(24-17(16)21)25-9-11-26(12-10-25)20(28)30-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,23,27)(H2,21,22,24) |
InChI Key |
ZBWWETFTCQWWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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